molecular formula C13H22O2SSi B11849842 Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane CAS No. 864058-66-2

Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane

Cat. No.: B11849842
CAS No.: 864058-66-2
M. Wt: 270.46 g/mol
InChI Key: SIKXUNHUXVUCIZ-AAEUAGOBSA-N
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Description

Trimethyl(((2S,4S)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane is a complex organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique chemical properties, including stability, flexibility, and reactivity. This compound, in particular, features a tetrahydropyran ring substituted with a thiophene group and a trimethylsilyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(((2S,4S)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Group: This step may involve the use of thiophene derivatives and coupling reactions.

    Attachment of the Trimethylsilyl Group: This is usually done using trimethylsilyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene group can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Various substitution reactions can occur, particularly at the thiophene ring and the trimethylsilyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.

    Material Science: It may be used in the synthesis of advanced materials with unique properties.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for research purposes.

    Drug Delivery: It may be explored as a component in drug delivery systems.

Medicine

    Pharmaceutical Research: The compound can be studied for its potential therapeutic properties.

Industry

    Silicone-Based Products: It can be used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism by which Trimethyl(((2S,4S)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane exerts its effects depends on its specific application. In catalysis, it may act by providing a reactive site for chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Ethers: Compounds with similar trimethylsilyl groups.

    Thiophene Derivatives: Compounds with thiophene rings.

    Tetrahydropyran Derivatives: Compounds with tetrahydropyran rings.

Uniqueness

Trimethyl(((2S,4S)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane is unique due to its combination of a tetrahydropyran ring, a thiophene group, and a trimethylsilyl group. This unique structure imparts specific chemical properties that can be leveraged in various applications.

Properties

CAS No.

864058-66-2

Molecular Formula

C13H22O2SSi

Molecular Weight

270.46 g/mol

IUPAC Name

trimethyl-[(2S,4S)-2-methyl-4-thiophen-3-yloxan-4-yl]oxysilane

InChI

InChI=1S/C13H22O2SSi/c1-11-9-13(6-7-14-11,15-17(2,3)4)12-5-8-16-10-12/h5,8,10-11H,6-7,9H2,1-4H3/t11-,13-/m0/s1

InChI Key

SIKXUNHUXVUCIZ-AAEUAGOBSA-N

Isomeric SMILES

C[C@H]1C[C@@](CCO1)(C2=CSC=C2)O[Si](C)(C)C

Canonical SMILES

CC1CC(CCO1)(C2=CSC=C2)O[Si](C)(C)C

Origin of Product

United States

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